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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107 Get Quote

An In-Depth Technical Guide to 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and spectral characteristics of 4-Oxocyclohexanecarbonitrile (CAS No. 34916-10-

4). This bifunctional molecule, incorporating both a ketone and a nitrile group on a cyclohexane

scaffold, serves as a valuable intermediate in organic synthesis, particularly in the development

of pharmaceutical agents.

Core Physicochemical Properties
4-Oxocyclohexanecarbonitrile is a colorless to pale yellow solid or oil, soluble in some

organic solvents.[1] Its structure presents opportunities for diverse chemical transformations,

making it a versatile building block.[1] Key quantitative properties are summarized below for

easy reference.
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Property Value Reference(s)

CAS Number 34916-10-4 [1][2]

Molecular Formula C₇H₉NO [1][2][3]

Molecular Weight 123.15 g/mol [2][3][4]

Appearance Clear Colourless Oil / Solid [1]

Boiling Point 271 °C [2]

Density 1.05 g/cm³ [2]

Flash Point 118 °C [2]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate

Storage Temperature 2-8°C [2][4]

Refractive Index 1.465 [2]

LogP -0.41 [2]

Vapor Pressure 0.0±0.6 mmHg at 25°C [2]

SMILES N#CC1CCC(=O)CC1 [2][4]

InChIKey
QIWQJGMBIABGRX-

UHFFFAOYSA-N
[2]

Reactivity and Stability
Stability: The compound should be stored in a cool, dry, and well-ventilated area.[3] Conditions

to Avoid: Exposure to heat, flames, and sparks should be avoided.[2] Incompatible Materials:

Strong oxidizing agents.[2] Hazardous Decomposition: Combustion may produce hazardous

products such as carbon monoxide and nitrogen oxides.[2]

Expected Spectral Properties
While specific experimental spectra for 4-Oxocyclohexanecarbonitrile are not readily

available in public databases, its spectral characteristics can be reliably predicted based on its
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functional groups.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons on the cyclohexane ring. The protons alpha to the carbonyl group (C=O) would

appear most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect

of the ketone. Protons adjacent to the nitrile group would also experience some deshielding.

The spectrum would likely consist of complex multiplets in the aliphatic region (approx. 1.5-

3.0 ppm).

¹³C NMR: The carbon NMR spectrum would be characterized by several distinct signals:

A signal for the ketone carbonyl carbon at the far downfield end of the spectrum, typically

in the range of 200-220 ppm.

A signal for the nitrile carbon (C≡N), which is expected to appear in the range of 110-125

ppm.

A signal for the quaternary carbon attached to the nitrile group.

Multiple signals in the aliphatic region (approx. 20-50 ppm) corresponding to the other four

CH₂ groups of the cyclohexane ring.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature two characteristic

absorption bands:

A strong, sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N

(nitrile) stretching vibration.

A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O (ketone)

stretching vibration.

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the cyclohexane ring.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 123,

corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve the loss of small molecules like HCN or CO, and cleavage of the cyclohexane ring.
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Experimental Protocols
Synthesis of 4-Oxocyclohexanecarbonitrile from 1,4-
Dioxaspiro[4.5]decane-8-carbonitrile
This procedure details the deprotection of a ketal-protected precursor to yield the target

compound.[5]

Materials:

1,4-Dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol)

Boric acid (72 g, 1.2 mol)

Hydrochloric acid

Water (2500 mL)

Tetrahydrofuran (THF) (1000 mL)

Dichloromethane (DCM)

Procedure:

To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile, boric acid,

2000 mL of water, and hydrochloric acid.

Add 1000 mL of THF and an additional 500 mL of water to the mixture.

Heat the reaction mixture to 60°C and maintain for 2 hours.

Monitor the reaction progress by gas chromatography (GC) until the starting material is less

than 2% of the mixture.

Cool the reaction mixture to room temperature.

Perform a liquid-liquid extraction by adding dichloromethane. Repeat the extraction three

times.
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Combine the organic (dichloromethane) layers.

Remove the solvent by distillation under reduced pressure.

Purify the resulting product by distillation at 100°C and 2 mmHg.

This protocol is reported to yield approximately 140.4 g of 4-oxocyclohexanecarbonitrile
with 98% GC purity (95% yield).[5]

Visualizations
Below are diagrams illustrating a key experimental workflow and the logical relationships of the

title compound.
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Start: Reagents in Flask
(Precursor, Boric Acid, HCl, H₂O, THF)

Heat to 60°C
(2 hours)

1. Reaction Setup

Monitor by GC
(<2% starting material)

2. Reaction

Cool to Room Temperature

3. Completion

Extract with Dichloromethane
(Repeat 3x)

4. Workup

Combine Organic Layers

Solvent Removal
(Reduced Pressure)

5. Isolation

Purify by Distillation
(100°C, 2 mmHg)

6. Purification

Final Product:
4-Oxocyclohexanecarbonitrile

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Oxocyclohexanecarbonitrile.
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Key Features

Chemical Reactivity

Applications

4-Oxocyclohexanecarbonitrile

Ketone Group (C=O) Nitrile Group (C≡N) Cyclohexane Scaffold

Nucleophilic Addition
(at C=O)

Nitrile Hydrolysis
(to Amide/Acid)

α-Substitution

Pharmaceutical Intermediates
(e.g., PDE4 Inhibitors)

Niacin Receptor Agonist Precursor

Click to download full resolution via product page

Caption: Key structural features, reactivity, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 4-
Oxocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057107#physicochemical-properties-of-4-
oxocyclohexanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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